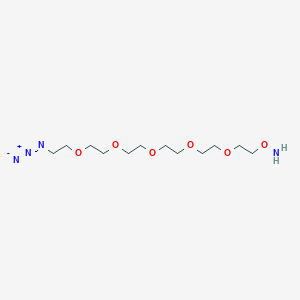

Aminooxy-PEG5-azide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Aminooxy-PEG5-azide: is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of an aminooxy group and an azide group. The hydrophilic PEG spacer enhances its solubility in aqueous media. This compound is widely used in bioconjugation and click chemistry due to its ability to form stable linkages with various functional groups .

Mechanism of Action

Target of Action

Aminooxy-PEG5-azide is a biolabeling reagent . It primarily targets molecules with an aldehyde moiety, reacting with them to form an oxime bond .

Mode of Action

The compound comprises an aminooxy group and an azide group . The aminooxy group reacts with an aldehyde moiety to form an oxime bond . If a reductant is used, it forms a hydroxylamine linkage . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. The formation of an oxime bond or a hydroxylamine linkage can alter the function of the target molecule . The azide group’s reaction with alkyne, BCN, DBCO via Click Chemistry can also lead to changes in the target molecule’s function .

Pharmacokinetics

The hydrophilic PEG spacer in this compound increases its solubility in aqueous media . This property can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific target molecule and the biochemical pathway involved. The formation of an oxime bond or a hydroxylamine linkage can alter the target molecule’s function . The reaction of the azide group with alkyne, BCN, DBCO can also lead to changes in the target molecule’s function .

Action Environment

Environmental factors can influence this compound’s action, efficacy, and stability. For instance, the compound’s reactivity and sensitivity suggest that it cannot be stored for long term and immediate use (within 1 week) is highly recommended . Furthermore, the compound’s solubility in aqueous media suggests that it may be more effective in such environments .

Biochemical Analysis

Biochemical Properties

Aminooxy-PEG5-azide is a click chemistry reagent . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups .

Cellular Effects

, which are designed to degrade specific proteins within cells. This suggests that this compound may influence cell function by participating in the degradation of target proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its participation in click chemistry reactions . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups .

Temporal Effects in Laboratory Settings

They cannot be stored for long term and immediate use (within 1 week) is highly recommended .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aminooxy-PEG5-azide can be synthesized through a series of chemical reactions involving the introduction of aminooxy and azide groups onto a PEG backbone. The typical synthetic route involves the following steps:

PEG Functionalization: The PEG backbone is first functionalized with a suitable leaving group, such as a tosyl or mesyl group.

Aminooxy Group Introduction: The functionalized PEG is then reacted with hydroxylamine to introduce the aminooxy group.

Azide Group Introduction: Finally, the aminooxy-functionalized PEG is reacted with sodium azide to introduce the azide group

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Aminooxy-PEG5-azide undergoes several types of chemical reactions, including:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a stable triazole linkage

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the azide group reacting with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), without the need for a catalyst

Oxime Formation: The aminooxy group reacts with aldehydes or ketones to form oxime linkages. .

Common Reagents and Conditions:

CuAAC: Copper sulfate and sodium ascorbate are commonly used as the copper catalyst and reducing agent, respectively.

SPAAC: No catalyst is required, but the reaction is typically carried out in aqueous media.

Oxime Formation: The reaction is typically carried out in the presence of an aldehyde or ketone and a suitable buffer

Major Products:

CuAAC: Formation of triazole linkages.

SPAAC: Formation of triazole linkages.

Oxime Formation: Formation of oxime or hydroxylamine linkages .

Scientific Research Applications

Aminooxy-PEG5-azide has a wide range of applications in scientific research, including:

Chemistry:

Bioconjugation: Used to link biomolecules, such as proteins and nucleic acids, through click chemistry reactions

Polymer Chemistry: Used to modify polymers with functional groups for various applications.

Biology:

Labeling and Imaging: Used to label biomolecules with fluorescent dyes or other imaging agents for visualization and tracking

Protein Engineering: Used to create protein conjugates for studying protein-protein interactions and other biological processes

Medicine:

Drug Delivery: Used to create drug conjugates for targeted delivery and controlled release

Diagnostics: Used in the development of diagnostic assays and biosensors.

Industry:

Comparison with Similar Compounds

Aminooxy-PEG3-azide: Similar structure but with a shorter PEG spacer.

Aminooxy-PEG7-azide: Similar structure but with a longer PEG spacer.

Aminooxy-PEG5-alkyne: Similar structure but with an alkyne group instead of an azide group

Uniqueness: Aminooxy-PEG5-azide is unique due to its optimal PEG spacer length, which provides a balance between solubility and flexibility. This makes it highly effective for bioconjugation and click chemistry applications. Additionally, the presence of both aminooxy and azide groups allows for versatile reactivity with a wide range of functional groups .

Properties

IUPAC Name |

O-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N4O6/c13-16-15-1-2-17-3-4-18-5-6-19-7-8-20-9-10-21-11-12-22-14/h1-12,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMRTDAQRAJMRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCON)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[3-(2,2-Dimethylcyclopentyl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B605378.png)

![2-[2-[[(3S,5S,6R)-1-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(4-chloro-3-fluorophenyl)-5-(3-chlorophenyl)-3-methyl-2-oxopiperidin-3-yl]methyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B605382.png)

![2-[(3S,5S,6R)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2R,3R)-2-hydroxypentan-3-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid](/img/structure/B605387.png)